2-[(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)methyl]pyridine -

2-[(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)methyl]pyridine

Catalog Number: EVT-3747690
CAS Number:
Molecular Formula: C20H16FN5O
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[(5-{4-[(2-Fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)methyl]pyridine is a synthetic organic compound belonging to the class of heterocyclic compounds. It contains both a pyridine ring and a tetrazole ring linked by a methylene bridge. This compound has been identified as a key structural motif in the development of Free Fatty Acid Receptor 1 (FFA1) agonists. [] FFA1, also known as GPR40, is a G protein-coupled receptor primarily expressed in pancreatic β-cells. Activation of FFA1 by agonists like 2-[(5-{4-[(2-Fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)methyl]pyridine derivatives has shown potential in stimulating glucose-dependent insulin secretion, making them attractive therapeutic targets for the treatment of type 2 diabetes. []

Mechanism of Action

While the precise mechanism of action of 2-[(5-{4-[(2-Fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)methyl]pyridine has not been explicitly elucidated in the provided literature, its role as a potential FFA1 agonist suggests it interacts with and activates the receptor. [] This interaction likely involves specific binding interactions between the molecule and the receptor's binding site, leading to conformational changes that initiate downstream signaling cascades.

Applications

The primary scientific application identified for 2-[(5-{4-[(2-Fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)methyl]pyridine and its derivatives is as potential therapeutic agents for the treatment of type 2 diabetes. [] These compounds act as agonists of the Free Fatty Acid Receptor 1 (FFA1), stimulating glucose-dependent insulin secretion from pancreatic β-cells. []

Compound 1: (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

  • Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor. This compound has been investigated for the treatment of severe asthma. []
  • Relevance: While structurally distinct from 2-[(5-{4-[(2-Fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)methyl]pyridine, BI 894416 is grouped in the same research focus as (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561). Both compounds share a core structure and were studied for their potential in treating severe asthma through SYK inhibition. The research highlights the development of deuterium-labeled analogs for both compounds to study their metabolic pathways and potentially enhance their efficacy. [] The exploration of different heterocyclic moieties, as seen in the comparison with BI 1342561, emphasizes the structure-activity relationship studies relevant to the target compound. []

Compound 2: (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

  • Compound Description: Similar to BI 894416, BI 1342561 is also a potent and selective SYK inhibitor, investigated for the treatment of severe asthma. []
  • Relevance: BI 1342561 shares a common core structure with BI 894416, differing only in the bicyclic moiety. [] This structural similarity to BI 894416, and the shared focus on SYK inhibition for treating severe asthma, indirectly link BI 1342561 to 2-[(5-{4-[(2-Fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)methyl]pyridine in the context of exploring heterocyclic modifications and their impact on biological activity. []

Compound 3: 3-(4-{[Benzyl(ethyl)amino]methyl}phenyl)-6-({5-[(7-methoxy-6H-indeno[2,1-b]quinolin-11-yl)amino]pentyl}oxy)-2H-chromen-2-one

  • Compound Description: This compound exhibits dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) while demonstrating no neurotoxicity. Its biological profile makes it a potential therapeutic agent for the middle stage of Alzheimer's disease. []
  • Relevance: This compound is structurally related to 2-[(5-{4-[(2-Fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)methyl]pyridine as part of a study focusing on multitarget-directed ligands for Alzheimer's disease. The research investigates the impact of modifying the coumarin scaffold, particularly at the 6- and 7-positions, by incorporating alkyl chains with different lengths and terminal amino groups. This exploration aims to enhance the biological activity profile of the parent compound, AP2238, and emphasizes the significance of structural modifications in drug design for complex diseases like Alzheimer's. []

Compound 4: 3-(4-{[Benzyl(ethyl)amino]methyl}phenyl)-6-{[5-(diethylamino)pentyl]oxy}-2H-chromen-2-one

  • Compound Description: This compound is a potent human AChE inhibitor, demonstrating nanomolar potency. It also exhibits significant inhibitory activity against the self-aggregation of amyloid-beta 42 (Aβ42), a hallmark of Alzheimer's disease. []
  • Relevance: Structurally similar to 2-[(5-{4-[(2-Fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)methyl]pyridine, this compound is part of the same study focusing on multitarget-directed ligands for Alzheimer's disease. The inclusion of a diethylamino spacer in its structure highlights the exploration of various structural modifications to enhance the biological activity profile. The compound's potent AChE inhibitory activity and its ability to prevent Aβ42 self-aggregation make it a potential candidate for developing disease-modifying agents for Alzheimer's. []

Compound 5: 3-(4-{[Benzyl(ethyl)amino]methyl}phenyl)-7-[4-(diethylamino)butoxy]-2H-chromen-2-one

  • Compound Description: This compound is a nanomolar human AChE inhibitor that exhibits significant inhibitory activity against Aβ42 self-aggregation. Additionally, it demonstrates promising neuroprotective properties, indicating its potential as a disease-modifying agent for Alzheimer's disease. []
  • Relevance: This compound shares structural similarities with 2-[(5-{4-[(2-Fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)methyl]pyridine and is part of the same research on multitarget-directed ligands for Alzheimer's disease. [] The presence of a diethylamino spacer in its structure, along with its potent AChE inhibitory activity, Aβ42 aggregation inhibition, and neuroprotective properties, distinguishes it as a potential lead for further development in Alzheimer's disease treatment. []

Properties

Product Name

2-[(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)methyl]pyridine

IUPAC Name

2-[[5-[4-[(2-fluorophenyl)methoxy]phenyl]tetrazol-2-yl]methyl]pyridine

Molecular Formula

C20H16FN5O

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C20H16FN5O/c21-19-7-2-1-5-16(19)14-27-18-10-8-15(9-11-18)20-23-25-26(24-20)13-17-6-3-4-12-22-17/h1-12H,13-14H2

InChI Key

WCZHCDCKOLBDOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NN(N=N3)CC4=CC=CC=N4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.